molecular formula C8H4Br2 B6156796 1,2-dibromo-4-ethynylbenzene CAS No. 512197-86-3

1,2-dibromo-4-ethynylbenzene

Cat. No.: B6156796
CAS No.: 512197-86-3
M. Wt: 259.9
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Description

1,2-Dibromo-4-ethynylbenzene (CID 9878353) is an aromatic organobromine compound with the molecular formula C8H4Br2 . This compound features a benzene ring substituted with two bromine atoms and an ethynyl group, a structure that makes it a valuable synthon in organic and materials chemistry research. The molecular scaffold combines halogen and alkyne functional groups, offering two distinct reactive sites for further chemical modification via cross-coupling and cyclization reactions. Its primary research application is as a key building block in the synthesis of complex organic molecules and conjugated polymers. The ethynyl group is particularly useful in metal-catalyzed coupling reactions, such as the Sonogashira coupling, which is a fundamental reaction for constructing carbon-carbon bonds in materials science . Concurrently, the bromine substituents can participate in further functionalization, for instance, through palladium-catalyzed cyclopentannulation reactions . This dual functionality allows researchers to utilize this compound in the construction of extended π-conjugated systems, which are the basis for advanced materials with applications in organic electronics, including light-emitting diodes (LEDs) and organic solar cells . Furthermore, such conjugated microporous polymers show promise in environmental applications, such as the capture and storage of radioactive iodine isotopes, a significant challenge in the nuclear energy sector . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

CAS No.

512197-86-3

Molecular Formula

C8H4Br2

Molecular Weight

259.9

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1,2 Dibromo 4 Ethynylbenzene

Reactivity Profiles of the Ethynyl (B1212043) Moiety in 1,2-Dibromo-4-ethynylbenzene

The terminal ethynyl group is a highly versatile functional handle, known to participate in a wide array of chemical transformations. Its reactivity is characterized by the acidic nature of the terminal proton and the electron-rich triple bond.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Ethynyl Group (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds. The ethynyl group of this compound is an excellent substrate for these reactions.

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is anticipated to be a primary transformation for this compound, allowing for the extension of the molecule's carbon framework. The general mechanism involves the formation of a copper acetylide in situ, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product.

Table 1: Predicted Sonogashira Coupling Reactions of this compound

ElectrophilePredicted ProductCatalyst System
Iodobenzene1,2-Dibromo-4-(phenylethynyl)benzenePd(PPh₃)₄, CuI, Et₃N
4-Iodotoluene1,2-Dibromo-4-((4-methylphenyl)ethynyl)benzenePdCl₂(PPh₃)₂, CuI, Et₃N
Vinyl bromide1,2-Dibromo-4-(but-3-en-1-yn-1-yl)benzenePd(PPh₃)₄, CuI, Et₃N

The Glaser coupling is an oxidative coupling reaction of terminal alkynes to form symmetric diacetylenes, typically using a copper salt like copper(I) chloride or copper(I) bromide and an oxidant such as air. This reaction provides a direct route to 1,3-diynes. It is highly probable that this compound would undergo Glaser coupling to yield 1,4-bis(3,4-dibromophenyl)buta-1,3-diyne.

Modifications of the Glaser coupling, such as the Hay coupling which utilizes a TMEDA complex of copper(I) chloride, offer improved solubility and versatility. These conditions would likely be applicable to this compound as well.

Table 2: Predicted Glaser Coupling of this compound

ReactantProductCatalyst/Reagent
This compound1,4-Bis(3,4-dibromophenyl)buta-1,3-diyneCuCl, O₂ (Air)

Cycloaddition Reactions of the Ethynyl Group (e.g., Click Chemistry, Diels-Alder)

The carbon-carbon triple bond of the ethynyl group can participate in various cycloaddition reactions. One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole. This compound is expected to react readily with organic azides in the presence of a copper(I) catalyst to yield 4-(3,4-dibromophenyl)-1H-1,2,3-triazole derivatives.

The ethynyl group can also act as a dienophile in [4+2] Diels-Alder cycloadditions, reacting with a conjugated diene to form a six-membered ring. For this reaction to be efficient, the ethynyl group typically needs to be activated by an electron-withdrawing group. The dibromophenyl substituent may provide some activation, and it is conceivable that this compound could react with reactive dienes like cyclopentadiene (B3395910) under thermal conditions to afford the corresponding cycloadduct.

Hydration and Hydroamination of the Ethynyl Functionality

The hydration of terminal alkynes, typically catalyzed by mercury, gold, or other transition metals, follows Markovnikov's rule to produce methyl ketones. It is anticipated that the hydration of this compound would yield 1-(3,4-dibromophenyl)ethan-1-one.

Hydroamination, the addition of an N-H bond across the triple bond, can also occur. The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions. Catalyzed intermolecular hydroamination could potentially lead to either the corresponding enamine or imine. For instance, palladium-catalyzed hydroamination of phenylacetylene (B144264) with anilines has been shown to produce imines. A similar reactivity could be expected for this compound.

Reactivity of the Bromine Substituents in this compound

The two bromine atoms on the aromatic ring of this compound are sites for further functionalization, primarily through cross-coupling reactions. The carbon-bromine bond can be activated by a palladium catalyst, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines) are all plausible transformations at the bromine positions. A key aspect of the reactivity of this compound would be the potential for selective reaction at one of the bromine atoms or double substitution. The electronic environment created by the ethynyl group and the other bromine atom would influence the relative reactivity of the C-Br bonds. Generally, in palladium-catalyzed couplings, the oxidative addition step is influenced by the steric and electronic properties of the substrate. It is possible that the bromine atom at the 2-position, being ortho to the ethynyl group, might exhibit different reactivity compared to the bromine at the 1-position.

Orthogonal Reactivity of Dibromobenzene Core with Respect to Ethynyl Group

The concept of orthogonal reactivity is central to the synthetic utility of this compound. This principle refers to the ability to selectively react one functional group in the presence of others that remain unchanged under the specific reaction conditions. In this molecule, the carbon-bromine (C-Br) bonds of the dibromobenzene core and the carbon-carbon triple bond of the ethynyl group exhibit distinct chemical behaviors, enabling their selective manipulation.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig amination, typically proceed via the oxidative addition of a palladium(0) catalyst to the C-Br bond. wildlife-biodiversity.comlibretexts.org This process is highly favorable for aryl bromides. Conversely, the ethynyl group generally remains inert under these conditions. The reactivity of the ethynyl group is typically exploited in different types of reactions, such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry") or Sonogashira coupling, which require different catalytic systems. For instance, the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, but under conditions specifically designed to activate the C-H bond of the alkyne. rug.nl

This difference in reactivity allows for a modular approach to synthesizing complex molecules. One can first functionalize the dibromobenzene core via palladium-catalyzed cross-coupling reactions, leaving the ethynyl group intact for subsequent transformations. This orthogonal reactivity is a powerful tool for building molecular complexity in a controlled and predictable manner.

Selective Functionalization of Bromine Atoms in this compound

The two bromine atoms in this compound can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions. nih.govchem-station.com These reactions are cornerstones of modern organic synthesis for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. wildlife-biodiversity.comwikipedia.org The general mechanism for these transformations involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide. libretexts.org In the case of this compound, this reaction can be employed to replace one or both bromine atoms with aryl, heteroaryl, or vinyl groups. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. harvard.edu The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. sioc-journal.cnchemistryviews.org For instance, using bulky, electron-rich phosphine (B1218219) ligands can enhance the catalyst's activity. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ SPhos K₃PO₄ Dioxane/H₂O 60-100
Pd(PPh₃)₄ - Na₂CO₃ Toluene (B28343)/H₂O 80-110

This table presents a generalized summary of conditions reported for Suzuki-Miyaura couplings. nih.govharvard.edusioc-journal.cn Specific substrate combinations may require optimization.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is known for its high functional group tolerance and the high reactivity of organozinc reagents, which often allows for milder reaction conditions compared to other coupling methods. chem-station.comwikipedia.org For this compound, Negishi coupling provides an effective means to introduce alkyl, aryl, or vinyl substituents at the bromine-bearing positions. The development of highly active catalyst systems, often employing sterically hindered phosphine ligands, has expanded the scope of this reaction to include challenging substrates. organic-chemistry.orgsci-hub.se

Table 2: Catalyst Systems for Negishi Coupling

Catalyst Precursor Ligand Typical Substrates
Pd₂(dba)₃ RuPhos Hindered biaryls
Pd(OAc)₂ SPhos Heteroaryl zinc reagents

This table highlights catalyst systems known for their high activity in Negishi couplings. organic-chemistry.orgsci-hub.se The choice of catalyst depends on the specific coupling partners.

The Stille coupling utilizes organotin compounds (organostannanes) to couple with organic halides. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. The reaction mechanism follows the typical palladium-catalyzed cycle. wikipedia.org This reaction can be applied to this compound to introduce sp²-hybridized groups like vinyl and aryl moieties. wikipedia.org However, a significant drawback of this method is the toxicity of the organotin reagents and byproducts.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a premier method for synthesizing aryl amines. organic-chemistry.org Applying this reaction to this compound allows for the introduction of primary or secondary amine functionalities. The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base, such as sodium tert-butoxide. beilstein-journals.orgrsc.org The development of various generations of catalyst systems has enabled the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.org

Table 3: Key Components in Buchwald-Hartwig Amination

Component Examples Role in Reaction
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃ Source of active Pd(0) catalyst
Ligand XPhos, SPhos, BINAP Stabilizes Pd and facilitates catalytic cycle
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Promotes amine deprotonation and facilitates reductive elimination

This table summarizes the essential components for a successful Buchwald-Hartwig amination. wikipedia.orglibretexts.orgbeilstein-journals.org

Competitive Reactivity of the Two Bromine Atoms

When this compound undergoes a monosubstitution reaction, the question of regioselectivity arises: which of the two non-equivalent bromine atoms will react preferentially? The two bromine atoms are in different chemical environments. One bromine is ortho to the ethynyl group, while the other is meta to it.

The electronic and steric environment influences the rate of oxidative addition of the palladium catalyst to the C-Br bonds. The ethynyl group is an electron-withdrawing group, which can affect the electron density at the adjacent carbon atoms. Steric hindrance around the bromine atoms can also play a significant role. Generally, oxidative addition is favored at the less sterically hindered position. In the case of this compound, the bromine atom at the 2-position (ortho to the ethynyl group) is sterically more encumbered than the bromine atom at the 1-position.

Mechanistic studies have shown that the oxidative addition step is often rate-determining in palladium-catalyzed cross-coupling reactions. illinois.edunih.gov Therefore, the relative rates of oxidative addition at the two C-Br bonds will dictate the regioselectivity of the initial substitution. While a detailed quantitative analysis for this specific molecule is not widely published, it is generally observed in related 1,2-dihaloarene systems that substitution occurs preferentially at the less hindered position. However, the electronic influence of the ethynyl group adds another layer of complexity that can modulate this selectivity, and the precise outcome can be dependent on the specific reaction conditions and coupling partner used.

Chemo- and Regioselective Transformations of this compound

The strategic functionalization of this compound relies on the ability to selectively target one of its reactive centers. The two bromine atoms, being in different chemical environments relative to the ethynyl group, exhibit differential reactivity. Similarly, the ethynyl group can undergo a range of addition and coupling reactions.

Cross-coupling reactions, particularly palladium-catalyzed transformations like the Sonogashira coupling, are powerful tools for the selective functionalization of polyhalogenated aromatic compounds. The regioselectivity in such reactions is often governed by a combination of electronic and steric factors. In di- and polyhalogenated benzenes, the position of the halogen atom relative to other substituents significantly influences its reactivity towards oxidative addition to a low-valent metal center, which is a key step in the catalytic cycle.

For instance, in Sonogashira cross-coupling reactions of dihalobenzenes, the more reactive C-X bond (where X is a halogen) will typically undergo reaction first. The order of reactivity is generally C-I > C-Br > C-Cl. When two identical halogens are present, electronic effects of other substituents on the ring become dominant. Electron-withdrawing groups tend to increase the reactivity of a nearby C-X bond towards oxidative addition, while electron-donating groups have the opposite effect. Steric hindrance around a C-X bond can also decrease its reactivity.

In the case of this compound, the ethynyl group is a mild deactivating group, influencing the electron density at the C1 and C2 positions. The bromine at the C2 position is ortho to the ethynyl group, while the bromine at the C1 position is meta. This difference in electronic environment can be exploited for regioselective reactions. For example, in Sonogashira reactions of 1,2-dibromo-3,5-difluorobenzene, site-selectivity in favor of the 1-position has been observed, attributed to both electronic and steric reasons. researchgate.net A similar selectivity could be anticipated for this compound.

The following table summarizes potential chemo- and regioselective transformations of this compound based on established principles of organic synthesis.

TransformationReagents and ConditionsSelective SiteProduct Type
Monosonogashira CouplingTerminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst, base (e.g., amine)C1-Br or C2-BrAryl-substituted dibromo-ethynylbenzene
DisubstitutionExcess terminal alkyne, Pd catalyst, Cu(I) cocatalyst, baseBoth C1-Br and C2-BrDi(alkynyl)-ethynylbenzene
Alkyne HydrationH₂O, H₂SO₄, HgSO₄Ethynyl groupAcetyl-substituted dibromobenzene
Click Chemistry (Huisgen Cycloaddition)Azide, Cu(I) catalystEthynyl groupTriazole-substituted dibromobenzene
Suzuki CouplingArylboronic acid, Pd catalyst, baseC1-Br or C2-BrAryl-substituted dibromo-ethynylbenzene

Mechanistic Studies of Reactions Involving this compound

The mechanisms of reactions involving this compound are generally understood by analogy to well-studied transformations of similar substrates. Mechanistic investigations of palladium-catalyzed cross-coupling reactions, for example, provide a robust framework for understanding its reactivity.

A key reaction for this compound is the Sonogashira cross-coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. The generally accepted catalytic cycle for the Sonogashira reaction involves both a palladium and a copper catalyst. The mechanism can be broken down into the following key steps:

Formation of Copper(I) Acetylide: In a separate cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

Transmetalation: The copper(I) acetylide then transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl complex.

Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Recent studies have also explored copper-free Sonogashira reactions, where the mechanism is believed to proceed through a different pathway, often involving a dimeric palladium species or a direct reaction of the alkyne with the Pd(II) intermediate after deprotonation. acs.org

Mechanistic studies often employ techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the details of the reaction pathway, including the nature of the active catalyst, the rate-determining step, and the structures of intermediates and transition states. For instance, studies on palladium-catalyzed desulfinative cross-coupling have identified the resting-state of the catalyst and the rate-determining step through such investigations. nih.gov While specific mechanistic studies on this compound are not prevalent in the literature, the extensive body of research on palladium-catalyzed reactions provides a solid foundation for predicting and understanding its chemical behavior. illinois.edu

1,2 Dibromo 4 Ethynylbenzene As a Key Synthon in Advanced Materials and Supramolecular Chemistry

Precursor Role in Conjugated Polymers and Oligomers

The specific arrangement of reactive sites on 1,2-dibromo-4-ethynylbenzene makes it an ideal precursor for producing conjugated polymers and oligomers. These materials are characterized by alternating single and multiple bonds, which leads to delocalized π-electron systems responsible for their unique electronic and optical properties. The ability to precisely control the polymerization process using this synthon is critical for tuning these properties for specific applications.

Poly(phenylene ethynylene)s (PPEs) are a significant class of conjugated polymers known for their rigid-rod structure and high fluorescence quantum yields. The synthesis of PPE derivatives often utilizes palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. unt.edu In this context, this compound can act as a monomer where the ethynyl (B1212043) group of one unit reacts with a bromo-substituent on another, propagating a polymer chain.

While direct polymerization of this compound would lead to a hyperbranched structure, it is more commonly used as a building block for creating more complex linear or branched monomers first. For instance, it can be reacted with other functionalized alkynes or aryl compounds to generate a larger monomer that is then polymerized. This strategy allows for the introduction of various side chains and functional groups to control solubility and tune the electronic properties of the final PPE. The resulting polymers possess a backbone of alternating phenylene and ethynylene units, which is crucial for their application in organic electronics. rsc.org

Table 1: Representative Properties of a Poly(phenylene ethynylene) Derivative

Property Value Source
Number Average Molecular Weight (Mn) 24000 g/mol ctu.edu.vn
Polydispersity Index (PDI) 1.8 ctu.edu.vn
Absorption Maxima (in solution) 300-700 nm range ctu.edu.vn

The electronic properties of polymers derived from this compound and its analogues make them suitable for use in organic electronic devices. Conjugated polymers like PPEs are actively researched for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). unt.educhemimpex.com In OLEDs, these materials can function as the emissive layer, where the recombination of charge carriers leads to the emission of light. scribd.com The color of the emitted light can be tuned by modifying the chemical structure of the polymer backbone and side chains.

In OPVs, these polymers can act as the electron donor material in the active layer of a bulk heterojunction solar cell. chemimpex.com Their ability to absorb light and generate excitons is central to the photovoltaic effect. The performance of these devices is highly dependent on the polymer's energy levels (HOMO-LUMO gap), charge carrier mobility, and morphology in the solid state. The versatility of synthons like this compound allows chemists to fine-tune these parameters through targeted synthesis. unt.edu

Building Block for Macrocycles and Molecular Cages

The rigid geometry and defined reactive vectors of this compound make it an excellent component for the bottom-up construction of complex supramolecular structures such as macrocycles and molecular cages.

Ethynyl-bridged macrocycles are large ring-shaped molecules where rigid acetylenic linkages are used to create well-defined shapes and cavities. These structures are of interest for host-guest chemistry, molecular recognition, and as models for molecular electronics. The synthesis of these systems often relies on acetylene (B1199291) scaffolding strategies, using reactions like Sonogashira or Glaser-Hay coupling to form the macrocyclic ring. researchgate.netkit.edu

This compound can be used to form segments of these macrocycles. For example, the ethynyl group can be coupled with another building block, and the bromo-groups can be either retained for post-cyclization functionalization or converted to other groups to participate in the ring-closing reaction. nih.gov This approach allows for the assembly of highly functionalized and shape-persistent macrocyclic architectures. researchgate.net

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials built from organic linkers and either metal nodes (MOFs) or covalent linkages (COFs). nih.govsciopen.com The properties of these materials, such as pore size and functionality, are determined by the geometry and chemical nature of the organic linkers.

This compound serves as a valuable starting material for the synthesis of complex, multitopic linkers required for MOF and COF construction. nih.gov The bromo- and ethynyl- functionalities can be elaborated through various organic reactions to introduce the necessary coordinating groups (e.g., carboxylic acids, pyridyls) for binding to metal centers in MOFs or for forming the covalent network in COFs. For example, the bromo groups can be converted to boronic acids for Suzuki coupling, or the ethynyl group can undergo click reactions or further couplings to build larger, more complex linker structures. This synthetic flexibility is crucial for the rational design of new MOF and COF materials with tailored properties for applications in gas storage, separation, and catalysis. sciopen.com

Utilization in Dendritic and Hyperbranched Polymer Synthesis

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. pcz.pl Their globular shape and unique properties distinguish them from linear polymers. The synthesis of hyperbranched polymers can often be achieved in a one-pot reaction using ABn-type monomers, where 'A' and 'B' are mutually reactive functional groups.

This compound is a classic example of an AB2 monomer, with the ethynyl group acting as the 'A' functionality and the two bromo groups as the 'B2' functionality. ctu.edu.vn Through self-polycondensation, typically via a Sonogashira coupling reaction, the 'A' group of one monomer can react with a 'B' group from two other monomers, leading to a highly branched, dendritic structure. This method provides a straightforward route to hyperbranched poly(phenylene ethynylene)s. ctu.edu.vnmdpi.com These polymers are of interest for applications ranging from specialty additives to nanomedicine and catalysis due to their compact structure and high density of functional groups. mdpi.comresearchgate.net

Self-Assembly Studies of this compound Derivatives

The strategic placement of bromine and ethynyl groups on a benzene (B151609) ring provides a powerful platform for directing the self-assembly of molecules into well-defined supramolecular structures. Derivatives of this compound are instrumental in these studies, where non-covalent interactions such as halogen bonding and π–π stacking govern the formation of higher-order architectures.

Research has demonstrated that derivatives of 1,2-dibromobenzene (B107964) can be utilized to form complex supramolecular structures. For instance, the synthesis of 1,2-bis(iodoethynyl)-4,5-difluorobenzene, which starts from 1,2-dibromo-4,5-difluorobenzene, leads to the formation of halogen-bonded supramolecular parallelograms. nih.govacs.org In these systems, the iodoalkyne groups engage in specific halogen bonding with pyridine-based molecules to create discrete, parallelogram-shaped macrocycles. nih.govacs.org The formation of these structures highlights the directional and predictable nature of halogen bonding as a tool for crystal engineering.

The ethynyl group itself plays a crucial role in self-assembly, often participating in hydrogen bonding or acting as a rigid spacer. Studies on 4-ethynylaniline (B84093) have shown the ethynyl group can be hexa-coordinated, accepting multiple N–H…π and C–H…π hydrogen bonds while also donating a C–H…π bond. ias.ac.in This demonstrates the supramolecular similarity and versatile role of the ethynyl group compared to chloro and bromo substituents in directing crystal packing. ias.ac.in

Table 1: Supramolecular Interactions in this compound Derivatives and Related Compounds

Compound/Derivative Class Key Functional Groups Dominant Supramolecular Interactions Resulting Architecture
Iodoalkynyl-dipyridyl Co-crystals Iodoalkyne, Pyridine C–I···N Halogen Bonding Discrete Parallelogram-shaped Macrocycles nih.govacs.org
1,2-Dibromo-4,5-dialkoxybenzenes Dibromo, Alkoxy Br···Br Halogen Bonding, π–π Stacking, van der Waals forces Layered crystal packing researchgate.net
4-Ethynylanilines Ethynyl, Amino N–H…π Hydrogen Bonding, C–H…π Hydrogen Bonding 'Supramolecular chair form cyclohexane' synthon ias.ac.in

Integration into Liquid Crystalline Materials Development

The rigid, rod-like nature of molecules containing the ethynylbenzene core makes them excellent candidates for the design of liquid crystalline materials (mesophases). These materials exhibit properties intermediate between those of crystalline solids and isotropic liquids, finding applications in displays and sensors. ias.ac.in The introduction of a this compound moiety into a larger molecular structure can significantly influence its mesomorphic behavior.

Molecules that form liquid crystals typically consist of a rigid core and flexible peripheral chains. The this compound unit can serve as a key component of this rigid core. The linearity of the ethynyl linkage contributes to the necessary shape anisotropy for forming liquid crystal phases. libretexts.org Furthermore, the presence of the two bromine atoms can enhance intermolecular interactions through their polarity and potential for halogen bonding, which can help stabilize ordered mesophases.

For example, research into compounds incorporating ethynylbenzene fragments has shown that the substitution pattern is crucial for the emergence of mesomorphic properties. acs.org Symmetrical substitution on a core unit with fragments like N-(ethynylphenyl) benzamide (B126) has been found to be essential for creating columnar mesophases. acs.org The aggregation dynamics, which lead to the liquid crystalline phase, are heavily influenced by the nature of the terminal groups attached to the ethynylphenyl core. acs.org

The synthesis of acetylenic cyclophanes containing extended, rigid structures has also been explored for their potential as novel liquid crystalline materials. uottawa.ca While the specific this compound unit was not used in the final reported liquid crystalline compounds, the synthetic strategies often involve precursors like 1,4-bis(bromoethynyl)benzene, highlighting the importance of ethynylbenzene derivatives in this field. uottawa.ca The investigation of such complex architectures indicates that with appropriate functionalization, often with long alkyl chains, these rigid cores can be induced to exhibit liquid crystal behavior. uottawa.ca

Table 2: Influence of Ethynylbenzene Derivatives on Liquid Crystal Properties

Molecular System Core Moiety Key Structural Feature for LC Behavior Observed/Potential Mesophase
Spirobifluorene Derivatives Spirobifluorene, Ethynylbenzene Symmetrical introduction of four N-(ethynylphenyl) benzamide fragments Columnar mesophases (hexagonal or rectangular) acs.org
Acetylenic Cyclophanes Phenyl acetylene cyclophane Helical chirality and rigid diacetylene arms with long alkyl chains Potential for unique liquid crystalline phases uottawa.ca
2,1,3-Benzothiadiazole Derivatives 2,1,3-Benzothiadiazole Acetylenic linkers ensuring planarity and extended conjugation Potential for luminescent liquid crystals sci-hub.se

Spectroscopic and Structural Elucidation of 1,2 Dibromo 4 Ethynylbenzene Derivatives and Reaction Intermediates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.rsc.orgbham.ac.uksdsu.edu

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules in solution and the solid state. uobasrah.edu.iq For derivatives of 1,2-dibromo-4-ethynylbenzene, which can become structurally complex upon further functionalization, advanced NMR methods are crucial.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Derivatives.rsc.org

Two-dimensional (2D) NMR experiments provide a wealth of information by correlating different nuclei within a molecule, resolving spectral overlap that can plague one-dimensional (1D) spectra. youtube.com

COrrelation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For a substituted this compound derivative, COSY would be instrumental in establishing the connectivity of protons on the aromatic ring and any aliphatic side chains. The presence or absence of cross-peaks definitively maps out the proton-proton coupling network.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with directly attached carbons (¹H-¹³C one-bond correlation). columbia.edu In the context of this compound derivatives, an HSQC spectrum would show a cross-peak for each carbon atom that is bonded to one or more protons. sdsu.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum.

A hypothetical analysis of a derivative using these techniques is summarized in the table below.

Technique Information Gained Example Application for a this compound Derivative
COSY ¹H-¹H correlations through bondsEstablishing the relative positions of protons on the aromatic ring and any attached side chains.
HSQC ¹H-¹³C one-bond correlationsAssigning specific proton signals to their directly bonded carbon atoms.
HMBC ¹H-¹³C long-range correlations (2-3 bonds)Confirming the connectivity of the ethynyl (B1212043) group to the dibrominated ring and the positions of other substituents.

Solid-State NMR for Polymer and Material Characterization

When this compound is used as a monomer to create polymers or other advanced materials, solid-state NMR (ssNMR) becomes an essential characterization tool. researchgate.net Unlike solution-state NMR, ssNMR can provide detailed structural and dynamic information on insoluble or amorphous materials. ohiolink.edumdpi.com

The ethynyl group of this compound is a reactive site for polymerization reactions, such as cyclotrimerization, which can lead to the formation of highly cross-linked, insoluble polymers. nih.gov In such cases, ssNMR can be used to:

Identify the structure of the repeating units: By analyzing the ¹³C chemical shifts, it is possible to determine the nature of the linkages formed during polymerization. For example, the disappearance of the characteristic ethynyl carbon signals and the appearance of new aromatic carbon signals would indicate the formation of new benzene (B151609) rings. nih.gov

Quantify the degree of reaction: The relative intensities of the signals from unreacted ethynyl groups and the newly formed polymer backbone can provide a quantitative measure of the polymerization extent.

Probe molecular dynamics: By measuring relaxation times (such as T₁, T₁ρ, and T₂), ssNMR can provide insights into the mobility of different parts of the polymer structure, which is crucial for understanding the material's physical properties. researchgate.netohiolink.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination.rsc.orgsdsu.edu

High-Resolution Mass Spectrometry is a cornerstone technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to calculate a unique molecular formula. uni-saarland.de This is particularly important for new derivatives of this compound, where the exact number of bromine atoms and other substituents must be confirmed. rsc.org

Ion Calculated m/z Measured m/z Inferred Molecular Formula
[M]+257.86798257.86743C₈H₄Br₂
[M+H]+258.87526258.87526C₈H₅Br₂
[M+Na]+280.85720280.85720C₈H₄Br₂Na
Data based on predicted values for this compound. uni.lu

Fragmentation Pathway Analysis in Derivatives.rsc.org

In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. msu.edu

For derivatives of this compound, several key fragmentation pathways can be anticipated:

Loss of Bromine: A common fragmentation pathway for organobromine compounds is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br). libretexts.org Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in roughly a 1:1 natural abundance, ions containing bromine will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a characteristic isotopic signature. savemyexams.com

Cleavage of the Ethynyl Group: The C-C bond between the aromatic ring and the ethynyl group can cleave, leading to fragments corresponding to the loss of the ethynyl radical (•C₂H) or the substituted phenyl cation.

Fragmentation of Substituents: Any other substituents on the aromatic ring will also undergo characteristic fragmentation, providing further clues about the molecule's structure. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Derivatives.bham.ac.uksdsu.eduresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. uobasrah.edu.iq These methods probe the vibrational energy levels of molecules, and the resulting spectra provide a "fingerprint" that is unique to the compound. researchgate.net

Vibrational Modes of Ethynyl and Aryl Halide Systems.researchgate.net

For this compound and its derivatives, several characteristic vibrational modes are of particular interest:

Ethynyl Group Vibrations:

≡C-H Stretch: A sharp, strong absorption band typically appears in the IR spectrum around 3300 cm⁻¹. nih.gov This is one of the most characteristic peaks for a terminal alkyne.

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weak to medium absorption in the IR spectrum in the range of 2100-2140 cm⁻¹. mdpi.com In the Raman spectrum, this stretching mode is often more intense.

Aryl Halide Vibrations:

C-Br Stretch: The carbon-bromine stretching vibration is typically found in the fingerprint region of the IR spectrum, usually below 800 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net The pattern of these bands can sometimes provide information about the substitution pattern of the ring.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations, which appear in the 650-900 cm⁻¹ region, are often diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in this region.

The table below summarizes the expected key vibrational frequencies for this compound.

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity
≡C-H Stretch~3300Strong (IR), Medium (Raman)
C≡C Stretch2100 - 2140Weak-Medium (IR), Strong (Raman)
Aromatic C=C Stretches1450 - 1600Medium to Strong
C-Br Stretch< 800Medium to Strong
This data is based on typical values for these functional groups. nih.govresearchgate.netresearchgate.net

The combined application of these advanced spectroscopic techniques provides a powerful toolkit for the unambiguous structural elucidation of this compound and its derivatives. From determining the precise molecular formula and mapping out the atomic connectivity to identifying functional groups and characterizing bulk material properties, these methods are indispensable in modern chemical research.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

Single-crystal X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional structure of molecules. For derivatives of this compound, this method provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. While the parent molecule is achiral, derivatization can introduce chiral centers. In such cases, X-ray diffraction of a single crystal of an enantiomerically pure compound or its diastereomeric salt allows for the determination of the absolute stereochemistry.

Co-crystallization Studies and Intermolecular Interactions

Co-crystallization is a powerful strategy in crystal engineering to control and study intermolecular interactions by combining two or more different molecules into a single crystal lattice. For derivatives of this compound, particularly those where bromine is replaced by iodine to enhance halogen bonding capabilities, co-crystallization studies have revealed highly ordered supramolecular architectures.

A notable example involves the co-crystallization of 1,2-bis(iodoethynyl)-4,5-difluorobenzene, a derivative synthesized from 1,2-dibromo-4,5-difluorobenzene, with a dipyridyl compound. nih.govacs.org This combination leads to the formation of a 2:2 co-crystal, where four components are bound by four halogen bonds to form a discrete, parallelogram-shaped supramolecular structure. acs.org The key interaction driving this assembly is the halogen bond (C–I···N), a highly directional and specific non-covalent interaction between the electrophilic region of the iodine atom and the lone pair of the nitrogen atom.

Similarly, a 1:1 co-crystal formed between the bis-iodoalkyne, 1-iodoethynyl-2-(3-iodoethynyl-phenylethynyl)-4,5-dimethoxybenzene, and a dipyridyl molecule also self-assembles into a halogen-bonded parallelogram. acs.org In this structure, the I···N separation distances are significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. acs.org Further stabilization of the crystal lattice is achieved through other weak interactions, such as self-complementary C–H···O hydrogen bonds. acs.org

Table 1: Intermolecular Interaction Data in Iodoalkyne Derivative Co-crystals
Co-crystal SystemInteraction TypeInteraction Distance (Å)Interaction Angle (°)Reference
1:1 Co-crystal of (6) and (7)Halogen Bond (I1···N1)2.804178.00 acs.org
Halogen Bond (I2···N2)2.823174.85 acs.org
2:2 Co-crystal of (8) and (9)Halogen Bond (I1···N1)2.733174.28 acs.org
Halogen Bond (I2···N2)2.776176.57 acs.org

Advanced Spectroscopic Techniques for Reaction Monitoring and Kinetics (e.g., in situ IR, UV-Vis, XPS, NEXAFS)

Understanding the mechanisms and rates of chemical reactions involving this compound requires advanced analytical methods capable of monitoring the process in real-time.

In situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a powerful tool for tracking the progress of a reaction by monitoring changes in the vibrational spectra of the reacting mixture over time. mt.comnih.gov By inserting a probe directly into the reaction vessel, spectra can be collected continuously without altering the reaction conditions. mdpi.com For reactions of this compound, such as Sonogashira coupling, this technique would allow for the simultaneous tracking of the disappearance of reactants and the appearance of products. Key vibrational bands, such as the alkyne C≡C-H stretch (around 3300 cm⁻¹) and the C-Br stretches, would decrease in intensity, while new bands corresponding to the product would emerge. youtube.com This provides invaluable kinetic data and insight into the reaction mechanism, helping to identify the formation of any transient intermediates. mdpi.comrsc.org

Table 2: Characteristic IR Frequencies for Monitoring Reactions of this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Observation During Reaction
Terminal Alkyne (-C≡C-H)C-H Stretch~3300Decreases as alkyne reacts
Alkyne (-C≡C-)C≡C Stretch~2100-2140Shifts or disappears upon reaction
Aryl Bromide (Ar-Br)C-Br Stretch~500-650Decreases as C-Br bond is cleaved
Internal Alkyne (Ar-C≡C-Ar')C≡C Stretch~2210-2260Appears in coupling reactions

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is widely used for studying chemical kinetics, particularly for reactions that involve a change in chromophores or the extent of π-conjugation. thermofisher.comthermofisher.com Reactions of this compound, such as polymerization or cross-coupling reactions that extend the conjugated system, are expected to produce significant changes in the UV-Vis absorption spectrum. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the concentration of that species can be tracked over time. researchgate.net This data allows for the determination of the reaction rate, the rate law, and the rate constant, providing a quantitative understanding of the reaction kinetics. thermofisher.comnih.gov

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS)

XPS and NEXAFS are surface-sensitive techniques ideal for studying the adsorption and reaction of molecules on solid substrates. kit.edunih.gov A study of the closely related 1-bromo-4-ethynylbenzene (B14332) on a Cu(100) surface provides a clear example of their utility. researchgate.net XPS can distinguish between carbon atoms in different chemical environments (e.g., C-H vs. C-Br), verifying the molecular integrity upon adsorption. researchgate.net NEXAFS, which probes the excitation of core electrons into unoccupied molecular orbitals, is sensitive to the orientation of the molecule on the surface. nih.govresearchgate.net

For 1-bromo-4-ethynylbenzene on Cu(100), these techniques showed that the molecule chemisorbs via its ethynyl group, with the aromatic ring tilted relative to the surface. researchgate.net Upon heating, the C-Br and C-H bonds dissociate at specific temperatures, leading to the formation of adsorbed intermediates like C₆H₅C₂, C₆H₄C₂H₂, and C₆H₄C₂. researchgate.net These advanced spectroscopic methods are thus crucial for elucidating reaction pathways in surface-catalyzed processes and for the development of new materials based on molecular self-assembly. kit.eduresearchgate.net

Table 3: Surface Reaction of 1-Bromo-4-ethynylbenzene on Cu(100)
TechniqueKey FindingReference
XPSMolecule adsorbs intact at low temperature; C 1s spectra distinguish C-H and C-Br environments. researchgate.net
NEXAFSDetermines that the aromatic plane is tilted ~60° with respect to the surface. researchgate.net
Temperature Programmed DesorptionAt 370 K, C-Br and C≡C-H bonds dissociate, forming intermediates C₆H₅C₂, C₆H₄C₂H₂, and C₆H₄C₂. researchgate.net

Theoretical and Computational Studies on 1,2 Dibromo 4 Ethynylbenzene and Its Reactivity

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. For a molecule like 1,2-dibromo-4-ethynylbenzene, methods such as Density Functional Theory (DFT) would be employed to determine its stable conformations and electronic characteristics. These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy and symmetry of these orbitals are key to understanding how a molecule will interact with other reactants. numberanalytics.com

For this compound, the HOMO is expected to be associated with the electron-rich regions of the molecule, likely the π-system of the benzene (B151609) ring and the ethynyl (B1212043) group. The LUMO, conversely, would be anticipated to be located over the areas of the molecule that can accept electron density, such as the carbon atoms bonded to the electronegative bromine atoms. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap7.3Energy difference between HOMO and LUMO

Note: These values are hypothetical and serve as an example based on general knowledge of similar compounds.

The distribution of electron density within a molecule is crucial for understanding its reactivity, particularly towards electrophiles and nucleophiles. Electrostatic potential (ESP) maps provide a visual representation of this charge distribution. dtic.mil In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. dtic.mil

For this compound, the ESP map would likely show negative potential around the π-cloud of the aromatic ring and the triple bond of the ethynyl group, suggesting these are sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms and, to some extent, the bromine atoms due to their electron-withdrawing nature, which also influences the adjacent carbon atoms. It is important to note that in some halobenzenes, the halogen atom can exhibit a slightly positive charge. dtic.mil

Table 2: Inferred Electrostatic Potential Characteristics of this compound

Molecular RegionExpected Electrostatic PotentialPredicted Reactivity
Ethynyl Group (C≡C)NegativeSite for electrophilic addition
Aromatic Ring (π-system)NegativeSite for electrophilic substitution
Carbon atoms bonded to BrSlightly PositiveSite for nucleophilic attack
Hydrogen atomsPositive

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the mapping of reaction pathways.

The bromine atoms on this compound make it a suitable substrate for cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of a vinyl or aryl halide with a terminal alkyne. organic-chemistry.org Computational studies on similar reactions involving 1,1-dibromoethylenes have shown that the choice of catalyst and ligands can selectively influence the reaction outcome. researchgate.net

A theoretical investigation of a Sonogashira coupling involving this compound would involve calculating the energies of the reactants, intermediates, transition states, and products. This would allow for the determination of the activation barriers for each step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. Characterizing the transition state geometries would provide insight into the stereochemical and regiochemical outcomes of the reaction.

The ethynyl group of this compound can participate in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions. researchgate.netnih.govyoutube.com Mapping the potential energy surface for such a reaction involves calculating the energy of the system as a function of the geometric coordinates of the reacting species. This allows for the identification of the minimum energy pathways leading from reactants to products, as well as the structures of any intermediates and transition states.

For instance, in a Diels-Alder ([4+2]) cycloaddition, FMO theory can be used to predict whether the reaction is thermally or photochemically allowed and to rationalize the observed stereochemistry. imperial.ac.ukorganicchemistrydata.org A computational study would map the potential energy surface for the approach of a diene to the ethynyl group of this compound, providing detailed insights into the reaction mechanism.

Molecular Dynamics Simulations of this compound Derivatives

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and materials over time. For derivatives of this compound, particularly polymers like poly(phenyleneethynylene)s (PPEs), MD simulations can provide insights into their conformational dynamics, such as folding and self-assembly. nih.govgoogle.com

For example, MD simulations of amine-functionalized m-poly(phenyleneethynylene)s have been used to study their folding behavior in aqueous environments, revealing that a helical conformation is preferred. nih.gov Similar simulations could be applied to polymers derived from this compound to understand how the dibromo substitution pattern influences the polymer's structure and dynamics, which is crucial for the design of novel materials with specific properties. These simulations can also be guided by experimental data to refine mechanistic hypotheses. nih.gov

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can aid in its identification and characterization. The primary methods involve Density Functional Theory (DFT) for vibrational spectra and empirical or quantum mechanical methods for NMR spectra.

Vibrational Spectroscopy (IR and Raman)

The prediction of infrared (IR) and Raman spectra is commonly achieved using DFT calculations. researchgate.netmdpi.comresearchgate.net This process begins with the optimization of the molecule's three-dimensional geometry to find its most stable energetic state. Following optimization, a frequency calculation is performed.

The key steps in this computational process are:

Geometry Optimization: The initial structure of this compound is built and its geometry is optimized using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). researchgate.net This step determines the equilibrium structure of the molecule.

Frequency Calculation: Using the optimized geometry, vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated. youtube.com These calculations are based on the harmonic oscillator approximation.

Scaling: Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically multiplied by a scaling factor (often around 0.96-0.98 for B3LYP functionals) to improve agreement with experimental data. researchgate.net

The predicted spectra can then be compared with experimental data to confirm the molecular structure. The characteristic vibrational modes for this compound would include C-H stretches of the aromatic ring and the ethynyl group, C≡C triple bond stretch, C-C stretches within the benzene ring, and C-Br stretches. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting ¹H and ¹³C NMR spectra is crucial for structural elucidation.

¹H NMR: Protons attached directly to the aromatic ring typically have chemical shifts in the range of 6.5-8.0 ppm. libretexts.org The specific shifts and coupling patterns for the three aromatic protons in this compound would be influenced by the electron-withdrawing bromine atoms and the ethynyl group. The ethynyl proton itself would appear as a distinct singlet.

¹³C NMR: Aromatic carbons absorb in the 120-150 ppm range. libretexts.org For this compound, six distinct signals would be expected for the aromatic carbons in an asymmetrical substitution pattern, plus two signals for the ethynyl carbons.

Computational prediction of NMR spectra often involves DFT methods (like GIAO - Gauge-Including Atomic Orbital) and can be benchmarked against experimental data for accuracy. github.io Advanced methods may also account for solvent effects using models like the Polarizable Continuum Model (PCM). github.io

Interactive Data Table: Predicted Spectroscopic Data Ranges

Below are the generally expected ranges for the key spectroscopic signatures of substituted benzenes similar to this compound.

Spectroscopy Type Functional Group/Atom Expected Range
¹H NMRAromatic Protons (Aryl-H)6.5 - 8.0 ppm
¹H NMRAcetylenic Proton (-C≡C-H)~2.5 - 3.5 ppm
¹³C NMRAromatic Carbons (Aryl-C)120 - 150 ppm
¹³C NMRAcetylenic Carbons (-C≡C-)65 - 90 ppm
IR SpectroscopyC-H Stretch (Aryl)3100 - 3000 cm⁻¹
IR SpectroscopyC≡C Stretch (Alkynyl)~2100 - 2140 cm⁻¹
IR SpectroscopyC-C Stretch (In-ring)1600 - 1400 cm⁻¹
IR SpectroscopyC-Br Stretch600 - 500 cm⁻¹

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this field. uni-bonn.deuni-bonn.de For a compound like this compound, these studies would explore how variations in its structure affect a specific biological endpoint.

The general workflow for a computational SAR study is as follows:

Data Set Compilation: A series of analogue compounds with known biological activities is assembled. For this compound, this would involve creating derivatives by changing substituents (e.g., replacing bromine with other halogens, or modifying the ethynyl group) and testing their activity.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. uni-bonn.de These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO-LUMO gap. tandfonline.comnih.gov

Steric/Topological Descriptors: Molecular weight, volume, surface area, connectivity indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Model Development: A mathematical model is created to correlate the calculated descriptors with the observed biological activity. nih.govnih.gov Common techniques include Multilinear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. conicet.gov.ar

Through such a model, researchers could predict the activity of new, unsynthesized derivatives of this compound and prioritize the most promising candidates for synthesis and testing, thereby accelerating the discovery process. oncodesign-services.com For instance, a QSAR model might reveal that increasing the electron-withdrawing strength at a particular position on the benzene ring enhances activity, guiding further chemical modifications.

Emerging Research Directions and Future Perspectives for 1,2 Dibromo 4 Ethynylbenzene

Application in Catalysis and Organocatalysis Precursor Development

The unique molecular architecture of 1,2-dibromo-4-ethynylbenzene, featuring two adjacent bromine atoms and a terminal alkyne, positions it as a versatile precursor for the development of novel catalysts and organocatalysts. The bromine atoms can be readily displaced or involved in cross-coupling reactions, while the ethynyl (B1212043) group offers a site for further functionalization or polymerization. This dual reactivity allows for the synthesis of complex molecular structures with tailored catalytic properties.

Research has demonstrated the utility of related bromo-ethynyl aromatic compounds in various catalytic applications. For instance, the bromine substituents facilitate cross-coupling reactions, which are fundamental in constructing more complex molecules that can act as ligands for metal-based catalysts. chemimpex.com The ethynyl group, on the other hand, can participate in reactions like the Sonogashira coupling, enabling the extension of the conjugated system or the attachment of other functional moieties. tdx.catuni-konstanz.de

While direct catalytic applications of this compound are still an emerging area, the principles established with similar molecules suggest significant potential. For example, molybdenum complexes have been shown to catalyze the oxybromination of ethynylbenzene. researchgate.net This indicates that derivatives of this compound could be designed to act as ligands that influence the selectivity and efficiency of such transformations. Furthermore, the development of heterogeneous catalysts, such as those based on nickel-reduced graphene oxide-zeolite nanocomposites, has shown success in one-pot syntheses of triazoles using bromo-ethynylbenzene derivatives. rsc.org This opens avenues for creating solid-supported catalysts from this compound, which would offer advantages in terms of reusability and ease of separation.

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, also presents opportunities for this compound. The rigid aromatic scaffold and the reactive handles of this compound could be exploited to synthesize chiral organocatalysts for asymmetric synthesis.

Bio-orthogonal Chemistry and Bioconjugation Strategies Utilizing Ethynyl Functionality

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgspringernature.com The ethynyl group of this compound is a key player in this field, particularly in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. chemie-brunschwig.chorganic-chemistry.org

The most prominent bio-orthogonal reaction involving alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. organic-chemistry.orgbroadpharm.comnih.gov This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for biological applications. chemie-brunschwig.chbroadpharm.com The ethynyl functionality of this compound can be used to attach it to biomolecules that have been modified to contain an azide (B81097) group. This allows for the specific labeling of proteins, nucleic acids, and other cellular components. nih.govbiochempeg.com

Furthermore, catalyst-free click reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), have been developed to circumvent the potential toxicity of copper catalysts in living cells. wikipedia.org While this compound itself is not a strained alkyne, its derivatives can be designed for use in such reactions. Another strategy involves the spontaneous and catalyst-free amino-yne click bioconjugation, which allows for the rapid immobilization of native proteins on surfaces functionalized with activated ethynyl groups. nih.govrsc.orgrsc.org

The versatility of the ethynyl group in bioconjugation is highlighted by its use in creating bioactive peptide analogues. For instance, an ethynyl-modified somatostatin (B550006) derivative was successfully synthesized and shown to retain its biological activity and specificity. nih.gov This demonstrates the potential of using this compound as a scaffold to introduce the reactive ethynyl handle into biological molecules for further modification and study. nih.gov

Table of Bioconjugation Strategies Utilizing Ethynyl Functionality

Strategy Description Key Features Potential Application with this compound
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A copper(I)-catalyzed reaction between an alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgbroadpharm.com High yielding, wide scope, stereospecific, simple to perform. organic-chemistry.org Labeling of azide-modified biomolecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A copper-free click reaction using a strained cyclooctyne (B158145) to react with an azide. wikipedia.org Avoids copper toxicity, suitable for live-cell imaging. wikipedia.org Synthesis of strained alkyne derivatives for copper-free labeling.
Amino-Yne Click Bioconjugation A catalyst-free reaction between an activated ethynyl group and an amine. nih.govrsc.orgrsc.org Fast, spontaneous, occurs under mild conditions. nih.govrsc.org Immobilization of proteins and cells on surfaces functionalized with its derivatives.
Peptide Modification Introduction of an ethynyl group into a peptide to allow for further functionalization. nih.gov Creates a platform for preparing compound libraries with diverse bioactivities. nih.gov Development of novel peptide-based therapeutics and diagnostics.

Development of Advanced Sensor Technologies Based on this compound Derivatives

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the development of advanced sensor technologies. The aromatic ring system, combined with the electron-withdrawing bromine atoms and the versatile ethynyl group, can be tailored to create materials that exhibit changes in their optical or electronic properties upon interaction with specific analytes.

Derivatives of similar aromatic compounds are being explored for their potential in organic electronics, including sensors. chemimpex.com The ability to functionalize both the bromine and ethynyl positions allows for the creation of highly specific recognition sites. For example, the ethynyl group can be used to attach the molecule to a surface, such as an electrode, while the bromine atoms can be replaced with moieties that bind to a target analyte. This binding event could then trigger a measurable change in the electrical conductivity or capacitance of the material.

Research on 1-bromo-4-ethynylbenzene (B14332) has shown that it can be chemically adsorbed onto a copper surface via the ethynyl group, forming a self-assembled monolayer. researchgate.net This principle can be extended to this compound to create ordered thin films on sensor surfaces. The presence of two bromine atoms offers the potential for creating bidentate linkages or for introducing two different recognition elements, leading to more complex and selective sensor designs.

Furthermore, the photophysical properties of these compounds can be exploited for the development of fluorescent or colorimetric sensors. The extended π-conjugation that can be achieved through reactions at the ethynyl group can lead to molecules with strong fluorescence. Quenching or enhancement of this fluorescence upon binding to an analyte can form the basis of a highly sensitive detection method. The synthesis of polymers containing ethynylene units has been shown to produce materials with interesting optical and electronic properties, which could be harnessed for sensor applications. mdpi.com

Exploration in Photochemistry and Photoresponsive Materials

The photochemistry of aromatic compounds is a rich and diverse field, and the unique structure of this compound offers exciting possibilities for the design of novel photoresponsive materials. rsc.org The interplay between the aromatic ring, the heavy bromine atoms, and the reactive ethynyl group can lead to a variety of photochemical behaviors, including photoisomerization, photocyclization, and photodecomposition. rsc.orgresearchgate.net

The ethynyl group is a particularly interesting functionality in the context of photochemistry. It can participate in a range of light-induced reactions and can be used to extend the π-conjugated system of the molecule, which in turn influences its photophysical properties. For instance, introducing ethynyl groups into a phenanthrene (B1679779) skeleton has been shown to increase fluorescence quantum yields. rsc.org This suggests that polymers and oligomers synthesized from this compound could have tunable emissive properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. chemimpex.com

Furthermore, the bromine atoms can influence the photochemical pathways by promoting intersystem crossing from the singlet excited state to the triplet state due to the heavy atom effect. This can enhance the efficiency of phosphorescence or facilitate triplet-sensitized reactions. The photodecomposition of related compounds has been studied, providing insights into the stability and reactivity of the excited states. researchgate.net

The development of photoactive polymers is an area where this compound could make a significant contribution. mdpi.com Polymerization via the ethynyl group can lead to conjugated polymers with interesting photochromic or photorefractive properties. Such materials could find applications in optical data storage, optical switching, and the development of smart materials that change their properties in response to light. The synthesis of polymers containing ethynylene and ethynylene-thiophene units has already demonstrated the potential for creating materials with low band gaps and good thermal stability. mdpi.com

Potential Photochemical Applications of this compound Derivatives

Application Area Underlying Principle Potential Advantage of this compound
Organic Light-Emitting Diodes (OLEDs) Electroluminescence from conjugated organic molecules or polymers. Tunable emission properties through functionalization at bromo and ethynyl positions. chemimpex.com
Photochromic Materials Reversible light-induced transformation between two forms with different absorption spectra. The rigid aromatic core can be incorporated into photo-switchable molecular systems. mdpi.com
Photodynamic Therapy (PDT) A photosensitizer generates reactive oxygen species upon light activation to kill cancer cells or microbes. The heavy bromine atoms could enhance the generation of triplet states, potentially leading to more efficient photosensitizers.
Optical Data Storage Using light to write and read data in a material. The creation of photoresponsive polymers with high thermal stability. mdpi.com

Integration into Sustainable and Circular Economy Chemical Processes

The principles of sustainable chemistry and the circular economy aim to minimize waste, reduce the use of hazardous substances, and design products and processes that are environmentally benign. beilstein-journals.org this compound, with its reactive functional groups, can be a valuable building block in the development of more sustainable chemical processes.

Furthermore, the development of catalytic processes that utilize this compound or its derivatives aligns with the goals of green chemistry. As discussed in section 7.1, the creation of recyclable heterogeneous catalysts or highly efficient organocatalysts can significantly reduce waste and energy consumption in chemical manufacturing. rsc.org The use of mechanochemical synthesis methods, which involve solvent-free reactions, is another promising avenue for the sustainable utilization of this compound. beilstein-journals.org

In the context of a circular economy, the design of materials that can be easily recycled or degraded into non-toxic components is crucial. The bromine-carbon bonds in this compound, while useful for synthesis, can also be targeted for cleavage, potentially allowing for the breakdown of polymers and other materials derived from it. Research into the degradation of brominated compounds is an active area and could provide pathways for the recycling of materials based on this scaffold. The development of polymers with defined structures and properties from this monomer could lead to materials that are more amenable to chemical recycling processes.

Advanced Functionalization for Nanoscale Materials and Devices

The synthesis of well-defined nanostructures is a cornerstone of modern materials science, with applications ranging from electronics and catalysis to medicine. nih.govnih.gov The rigid structure and multiple reactive sites of this compound make it an excellent building block for the bottom-up construction of a variety of nanoscale materials.

The ability to form self-assembled monolayers on surfaces, as demonstrated with related compounds, is a key strategy for creating functional interfaces for nanoelectronic devices. researchgate.net The two bromine atoms and the ethynyl group provide orthogonal handles for directed self-assembly, allowing for the precise positioning of molecules on a substrate. This could be used to create molecular wires, switches, or other components of nanoscale circuits. The synthesis of oligo(phenylene ethynylene) (OPE) based molecular wires has been a subject of intense research, and this compound could serve as a versatile building block for such structures. uni-konstanz.deresearchgate.net

Furthermore, the polymerization of this compound and its derivatives can lead to the formation of conjugated porous polymers. mpg.de These materials, with their high surface area and defined pore structures, are of great interest for applications in gas storage, separation, and heterogeneous catalysis. The bromine atoms within the polymer framework could serve as sites for post-synthetic modification, allowing for the tuning of the material's properties for specific applications.

The creation of nanostructures through controlled polymerization or self-assembly can also lead to materials with unique optical and electronic properties. For example, the spontaneous formation of columnar nanostructures has been observed for related discotic liquid crystals. sfu.ca By carefully designing the side chains attached to the this compound core, it may be possible to induce similar self-assembly into well-ordered nanomaterials.

Q & A

Q. What are the critical safety protocols for handling 1,2-dibromo-4-ethynylbenzene in laboratory settings?

  • Methodological Answer : Researchers must wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of vapors. For spills, use inert adsorbents (e.g., vermiculite) and dispose of waste via halogenated organic waste streams. Always verify compatibility with glove materials (e.g., neoprene for brominated compounds) .

Q. How can researchers synthesize this compound from precursor molecules?

  • Methodological Answer : A common route involves Sonogashira coupling:
  • Step 1 : Brominate 1,2-dibromobenzene at the 4-position using Br₂/FeBr₃ under anhydrous conditions.
  • Step 2 : Introduce the ethynyl group via palladium-catalyzed cross-coupling (Pd(PPh₃)₄, CuI, and trimethylsilylacetylene), followed by desilylation with K₂CO₃/MeOH.
    Purify via column chromatography (silica gel, hexane/DCM) and confirm purity by GC-MS .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and ethynyl carbons (δ 70–90 ppm).
  • IR Spectroscopy : Detect C≡C stretches (~2100 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peak (m/z ≈ 278 for C₈H₃Br₂) and fragmentation patterns. Cross-validate with NIST reference data .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies in IR or NMR may arise from solvent effects or impurities. For example:
  • If C≡C IR absorption is absent, check for alkyne decomposition (e.g., via Diels-Alder side reactions).
  • Use deuterated solvents (CDCl₃) for NMR to avoid peak splitting. Compare with computational models (DFT/B3LYP) to validate experimental shifts .

Q. What strategies optimize regioselectivity in reactions involving this compound?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Use Pd(OAc)₂ with SPhos ligand to selectively functionalize the 4-ethynyl position.
  • Photocatalysis : Under blue light (450 nm), the ethynyl group directs meta C-H functionalization via radical intermediates.
    Monitor reaction progress with TLC (Rf ≈ 0.4 in 3:1 hexane/EtOAc) .

Q. How does this compound perform in click chemistry applications?

  • Methodological Answer : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):
  • Conditions : 1 mM CuSO₄, sodium ascorbate, 24 hrs at RT.
  • Applications : Generate triazole-linked polymers for materials science. Confirm conversion via FTIR (loss of C≡C peak) and MALDI-TOF for polymer mass distribution .

Q. What are the challenges in crystallizing this compound derivatives for X-ray analysis?

  • Methodological Answer :
  • Crystallization : Use slow vapor diffusion (hexane/EtOAc) at 4°C. Bromine atoms may disrupt packing; co-crystallize with crown ethers to stabilize lattice.
  • Data Collection : Resolve heavy atom (Br) positions using Mo-Kα radiation (λ = 0.7107 Å). Refine structures with SHELXTL and validate via R-factor (<5%) .

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